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molecular formula C23H22ClF3O2 B8749934 BIFENTHRIN

BIFENTHRIN

Cat. No. B8749934
M. Wt: 422.9 g/mol
InChI Key: OMFRMAHOUUJSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04864052

Procedure details

To a solution of 170 mg (0.0307 mmol) of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-methyloxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropane carboxylate obtained in Example 15 and dissolved in 0.5 ml of DMF, 21 mg (0.32 mmol) of zinc powder was added, and the mixture was stirred at 50° C. for 1 hour. The subsequent operation was conducted in the same manner as in Reference Example 9, whereby 123 mg of (2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl)cyclopropanecarboxylate was obtained.
Name
(2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-methyloxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropane carboxylate
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:35])[CH:4]([CH:5](OS(C)(=O)=O)[C:6](Cl)([Cl:11])[C:7]([F:10])([F:9])[F:8])[CH:3]1[C:18]([O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[C:23]=1[CH3:34])=[O:19]>CN(C=O)C.[Zn]>[CH3:1][C:2]1([CH3:35])[CH:4]([CH:5]=[C:6]([Cl:11])[C:7]([F:8])([F:9])[F:10])[CH:3]1[C:18]([O:20][CH2:21][C:22]1[CH:27]=[CH:26][CH:25]=[C:24]([C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[C:23]=1[CH3:34])=[O:19]

Inputs

Step One
Name
(2-methyl-3-phenylphenyl)methyl 2,2-dimethyl-3-(1-methyloxy-2,2-dichloro-3,3,3-trifluoropropyl)cyclopropane carboxylate
Quantity
170 mg
Type
reactant
Smiles
CC1(C(C1C(C(C(F)(F)F)(Cl)Cl)OS(=O)(=O)C)C(=O)OCC1=C(C(=CC=C1)C1=CC=CC=C1)C)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
21 mg
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1(C(C1C=C(C(F)(F)F)Cl)C(=O)OCC1=C(C(=CC=C1)C1=CC=CC=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 123 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 947.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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